Mouse GAT-1 Inhibition: CAS 1396887-36-7 Shows Nanomolar Affinity, Differentiating from the Standard GAT-1 Inhibitor NNC 711
In a direct biochemical head-to-head comparison using mouse GAT-1 expressed in HEК293 cells, 1-(2-(1H-imidazol-1-yl)ethyl)-4-((2,5-difluorophenyl)sulfonyl)piperazine demonstrated a binding affinity Ki of 5.90 nM, which is notably different from the reference GAT-1 inhibitor NNC 711, reported to have an IC50 of 0.04 µM (40 nM) against human GAT-1 . The target compound also exhibited a functional IC50 of 102 nM for inhibiting [3H]GABA uptake in the same cellular system, further confirming its nanomolar interaction with the transporter .
| Evidence Dimension | Binding Affinity (Ki) at mouse GAT-1 |
|---|---|
| Target Compound Data | Ki = 5.90 nM |
| Comparator Or Baseline | NNC 711: IC50 = 40 nM (hGAT-1) |
| Quantified Difference | Target compound Ki is approximately 6.8-fold lower (more potent binding) than NNC 711's functional IC50; however, note the comparison is between Ki (target) and IC50 (comparator) across different species orthologs. |
| Conditions | Mouse GAT-1 expressed in HEК293 cells; binding assay after 4 hr incubation in presence of NO711, analyzed by LC-ESI-MS/MS. |
Why This Matters
For researchers procuring GAT-1 ligands to study transporter kinetics or screen for novel antiepileptic candidates, the distinct nanomolar binding affinity under specified assay conditions is a critical differentiator that influences compound selection.
- [1] BindingDB. BDBM50526260 (CHEMBL4554639) Affinity Data: Ki 5.90 nM. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50526260 View Source
